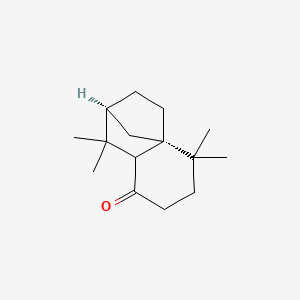

(3S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one

Description

Isolongifolanone (CAS: 26839-51-0, 23787-90-8; EC: 245-890-3, 249-649-3) is a bicyclic sesquiterpene ketone derived from longifolene, a major component of natural turpentine . Its molecular formula is C₁₅H₂₄O, with a molecular weight of 220.36 g/mol. It exists as a pale-yellow liquid with a boiling point of 286°C and a distinct woody-amber aroma, making it valuable in perfumery . Industrially, it is synthesized via peroxidation or acid-catalyzed rearrangement of longifolene .

Key applications include:

- Fragrance: Used in perfumes (up to 10% concentration) for its persistent woody-animalic notes .

- Biomedical Research: Derivatives exhibit fluorescence quenching (e.g., pyrimidine-based compound 2c for Cu²⁺ detection) and anticancer activity (e.g., pyrazole derivatives targeting CDK2 inhibition) .

- Material Science: Serves as a precursor for synthetic polymers and flame retardants .

Propriétés

Numéro CAS |

29461-14-1 |

|---|---|

Formule moléculaire |

C15H24O |

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

(3S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10?,12?,15-/m0/s1 |

Clé InChI |

VCOCESNMLNDPLX-QHAMSDLMSA-N |

SMILES isomérique |

CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C |

SMILES canonique |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Isolongifolanone can be synthesized through several methods:

Isomerization and Oxidation: One common method involves the isomerization of longifolene, a sesquiterpene found in heavy turpentine oil, under acidic conditions to produce isolongifolene.

Oxidation with Sodium Dichromate: Another method involves the oxidation of isolongifolene with sodium dichromate in acetic acid, producing a mixture of saturated and unsaturated ketones.

Analyse Des Réactions Chimiques

Reaction Pathways

The reaction pathways for isolongifolanone include:

-

Epoxidation : The epoxide derived from isolongifolene undergoes rearrangement to produce saturated ketones such as 8-oxo-7-β-H-isolongifolane and 8-oxo-7-α-H-isolongifolane .

-

Rearrangement Reactions : Under acidic conditions or when exposed to active adsorbents like aluminum oxide or silica gel, isolongifolene epoxide can rearrange to form secondary alcohols and ketones .

Functional Derivatives

Recent studies have explored functional derivatives of isolongifolanone, such as:

-

P129 Derivative : A pyrazole ring-containing derivative was synthesized from isolongifolanone, demonstrating anti-glioma effects through inhibition of cyclin-dependent kinase-2 (CDK-2) .

Stability and Reactivity

Isolongifolanone is stable under normal conditions but should be kept away from strong oxidizing agents due to potential hazardous reactions .

Biodegradation and Environmental Impact

Research indicates that isolongifolanone has low biodegradability, with studies showing less than 5% cumulative biodegradation over extended periods . Its potential environmental impact has been assessed, indicating possible toxicity to aquatic life.

Yield and Selectivity in Rearrangement Reactions

| Reaction Type | Yield (%) | Main Products |

|---|---|---|

| Epoxidation | Varies by conditions | 8-oxo-7-β-H-isolongifolane |

| Rearrangement with HCl | Approx. 70% | 8-oxo-7-α-H-isolongifolane |

Applications De Recherche Scientifique

Fluorescent Probes in Bio-Imaging

Overview : A novel fluorescent probe based on isolongifolanone has been developed for the detection of hypochlorite (ClO⁻) in biological systems.

- Case Study : The probe demonstrated high selectivity and sensitivity, with a detection limit as low as . It was successfully used for intracellular hypochlorite detection in living cells, showcasing its potential for bio-imaging applications .

| Property | Value |

|---|---|

| Detection Limit | |

| Fluorescence Emission | Enhanced under UV light |

Anti-Cancer Activity

Overview : Isolongifolanone derivatives have shown promising anti-cancer properties, particularly in targeting specific cancer pathways.

- Case Study : The derivative P129, synthesized from isolongifolanone, exhibited anti-glioma activity by targeting cyclin-dependent kinase-2 (CDK-2). This study revealed that P129 significantly inhibited glioma cell viability and induced apoptosis through mitochondrial pathways .

| Effect on Glioma Cells | Observation |

|---|---|

| Viability | Significantly reduced |

| Apoptosis | Increased apoptotic ratio |

| Mechanism | CDK-2 inhibition and G0/G1 arrest |

Insect Repellent Properties

Overview : Isolongifolanone has been identified as a natural insect repellent.

- Case Study : Research indicated that isolongifolanone and its analogs exhibited strong repellent activity against pests such as bed bugs. This property is being explored for natural pest control solutions .

| Insect Type | Repellent Activity |

|---|---|

| Bed Bugs | Strong repellent effect |

Chemical Intermediates and Flavoring Agents

Overview : The compound is utilized in the synthesis of various chemical intermediates and flavor formulations.

- Market Insights : The increasing demand for natural products in the flavor and fragrance industry has led to a rise in isolongifolanone's use as a key ingredient in formulations .

| Application Area | Market Trend |

|---|---|

| Flavor Formulations | Growing demand |

| Chemical Intermediates | Increasing usage in synthesis |

Pharmaceutical Applications

Overview : Isolongifolanone is being investigated for its potential in drug development due to its biological activities.

- Case Study : Studies have highlighted its anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain management and inflammation-related conditions .

| Therapeutic Area | Potential Application |

|---|---|

| Anti-inflammatory | Pain relief |

| Analgesic | Treatment of inflammatory diseases |

Mécanisme D'action

The mechanism of action of isolongifolanone and its derivatives involves several molecular targets and pathways:

CDK-2 Inhibition: Derivatives like P129 target CDK-2, an important regulatory factor in the G1/S phase transition, thereby suppressing the viability of cancer cells.

Apoptosis Induction: Compounds derived from isolongifolanone can induce apoptosis in cancer cells by enhancing the accumulation of intracellular reactive oxygen species (ROS) and activating caspase pathways

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional roles with isolongifolanone:

Key Differentiators

Fragrance Profile

- Isolongifolanone: Combines woody, ambery, and animalic notes, ideal for complex perfumes .

- Cedren-3-one: Exhibits a simpler cedar-like aroma but lacks the depth of isolongifolanone .

- Hexyl phenylacetate : Imparts sweet, fruity tones, serving complementary roles in floral compositions .

- Ysamber K : A synthetic acetal with intensified woody-amber character and superior stability .

Activité Biologique

Isolongifolanone, a natural compound derived from isolongifolene, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and insect repellent effects, supported by various studies and data.

Isolongifolanone is primarily extracted from turpentine oil, a renewable resource. Its molecular structure allows it to interact with biological systems effectively, leading to various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of isolongifolanone derivatives in cancer therapy. One notable derivative, P129 , was synthesized and evaluated for its effects on glioma cells. The findings revealed that P129 significantly inhibited cell viability and proliferation, inducing apoptosis through mitochondrial pathways.

Table 1: Anticancer Activity of Isolongifolanone Derivatives

| Compound | Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| P129 | Glioma | Not specified | Induces apoptosis via mitochondrial pathway |

| 4i | MCF-7 (Breast) | 0.33 ± 0.24 | Alters mitochondrial potential; ROS generation |

| 4i | HeLa (Cervical) | 0.52 ± 0.13 | Alters mitochondrial potential; ROS generation |

| 4i | HepG2 (Liver) | 3.09 ± 0.11 | Alters mitochondrial potential; ROS generation |

The derivative 4i demonstrated significant antitumor activity across multiple cancer cell lines, indicating the potential for isolongifolanone-based compounds in cancer treatment .

Anti-inflammatory Effects

Isolongifolanone has shown promise in reducing inflammation. Its antioxidant properties contribute to this effect by scavenging free radicals and modulating inflammatory pathways. Research indicates that isolongifolanone can inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases .

Insect Repellent Properties

Isolongifolanone has been identified as an effective insect repellent against various pests, including ticks and mosquitoes. It exhibits strong repellent properties, making it a candidate for developing natural insect repellents .

Table 2: Insect Repellent Efficacy

| Insect Type | Repellent Concentration | Efficacy (%) |

|---|---|---|

| Bed Bugs | Not specified | High |

| Ticks | Not specified | High |

| Mosquitoes | Not specified | High |

The effectiveness of isolongifolanone as a natural repellent underscores its potential applications in pest control without the adverse effects associated with synthetic chemicals .

Genotoxicity Studies

Safety assessments have been conducted to evaluate the genotoxic potential of isolongifolanone. In Ames tests and micronucleus assays, isolongifolanone did not exhibit mutagenic or clastogenic effects, suggesting it is safe for use in various applications .

Case Studies and Research Findings

- Molecular Docking Studies : Molecular docking simulations have shown that isolongifolanone derivatives can effectively bind to cyclin-dependent kinase-2 (CDK-2), a target in cancer therapy. This binding is associated with reduced cell viability in glioma cells .

- Biodegradation Studies : Environmental assessments have indicated that isolongifolanone has low biodegradability rates, raising considerations for its environmental impact when used in large quantities .

- Pharmacokinetic Properties : Studies suggest that isolongifolanone derivatives exhibit good absorption and blood-brain barrier permeability, enhancing their potential as therapeutic agents for neurological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.